![molecular formula C22H31F2N3O B5350376 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5350376.png)
1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidines. It is a potent and selective inhibitor of the dopamine transporter (DAT). This compound has been studied extensively for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the inhibition of the dopamine transporter (this compound). This compound is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the levels of dopamine in the brain. By inhibiting this compound, this compound increases the levels of dopamine in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can have therapeutic effects in the treatment of various neurological and psychiatric disorders. It has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments include its selectivity and potency as a this compound inhibitor. It has also been shown to have low toxicity and minimal side effects. However, the limitations of using this compound include the need for controlled conditions during synthesis and the potential for drug interactions with other medications.
Direcciones Futuras
There are many future directions for the study of 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One potential direction is the development of more potent and selective this compound inhibitors for the treatment of neurological and psychiatric disorders. Another direction is the study of the long-term effects of using this compound and its potential for addiction and abuse. Additionally, the potential use of this compound in combination with other medications for the treatment of various disorders should be explored.
Métodos De Síntesis
The synthesis of 1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-(3,5-difluorobenzyl)piperazine with pyrrolidine-1-carboxylic acid followed by the addition of 1,4-dibromobutane. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
1'-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to effectively inhibit the reuptake of dopamine, which is a neurotransmitter involved in the regulation of mood, motivation, and reward.
Propiedades
IUPAC Name |
[1-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F2N3O/c23-19-12-17(13-20(24)14-19)15-25-10-5-21(6-11-25)27-9-3-4-18(16-27)22(28)26-7-1-2-8-26/h12-14,18,21H,1-11,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGFLZWHNVTPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.